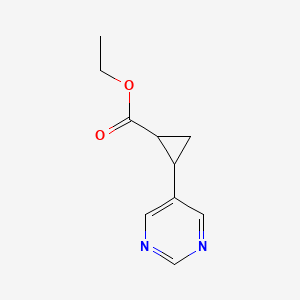

Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate

Description

Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate is a cyclopropane-containing compound featuring a pyrimidine heterocycle directly attached to the cyclopropane ring and an ethyl ester functional group. This compound is synthesized via cyclopropanation reactions, often involving carbene additions or transition-metal-catalyzed methods, followed by functionalization of the pyrimidine ring. Its structural characterization typically employs NMR spectroscopy and HPLC/MS for purity validation, as demonstrated in studies of analogous derivatives . Applications include its role as a scaffold in inhibitors targeting enzymes like O-acetylserine sulfhydrylase (OASS), a validated target for antimicrobial agents .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl 2-pyrimidin-5-ylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)9-3-8(9)7-4-11-6-12-5-7/h4-6,8-9H,2-3H2,1H3 |

InChI Key |

BZGIPLXJMCAOAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Formylation and Propenoate Formation

The foundational route, as detailed in patent EP0162538A2, begins with 5-bromopyrimidine derivatives. A Grignard reagent (e.g., isopropylmagnesium bromide) is used to convert 2-α-branched alkyl-5-bromopyrimidine into the corresponding 5-formylpyrimidine. Subsequent reaction with an O,O-dialkyl alkoxycarbonylmethylphosphonate (e.g., diethyl ethoxycarbonylmethylphosphonate) in the presence of sodium hydride yields a 3-(pyrimidin-5-yl)propenoate.

Critical Reaction Conditions :

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: 0°C to room temperature for Grignard formation; 60–80°C for propenoate synthesis.

Cyclopropanation via Isopropyl Triphenylphosphonium Salt

The propenoate intermediate undergoes cyclopropanation using an isopropyl triphenylphosphonium salt and n-butyllithium. This generates the cyclopropane ring via a [2+1] cycloaddition mechanism. For ethyl ester formation, ethyl diazoacetate has been employed, though this method poses safety risks due to diazo compound instability.

Example Protocol :

- Combine propenoate (1.0 eq), isopropyl triphenylphosphonium bromide (1.2 eq), and n-BuLi (2.5 eq) in THF at -78°C.

- Warm to 0°C over 2 hours, then quench with saturated NH₄Cl.

- Yield: ~50% after column chromatography.

Palladium-Catalyzed Cross-Coupling and Cyclopropanation

Vinylpyrimidine Synthesis

A pivotal advancement, reported in ACS Organic Process Research & Development (2023), involves palladium-catalyzed cross-coupling of 2-chloro-4-methylpyrimidine with potassium vinyltrifluoroborate. This step forms 4-methyl-2-vinylpyrimidine, a precursor for cyclopropanation.

Optimized Conditions (Table 1) :

| Entry | Nucleophile (eq) | Base (eq) | Catalyst | Solvent | Temp. | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 7 | CH₂=CHBF₃K (1.05) | K₂CO₃ (2) | Pd(OAc)₂/dppf | Dioxane/H₂O (90:10) | 90°C | 16 | 55 |

| 8 | CH₂=CHBF₃K (1.1) | K₂CO₃ (2) | Pd(OAc)₂/dppf | Dioxane/H₂O (83:17) | 90°C | 15 | 77 |

Nitrogen Ylide-Mediated Cyclopropanation

The vinylpyrimidine intermediate undergoes cyclopropanation using a nitrogen ylide generated from t-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO). This method avoids hazardous diazo compounds and improves safety.

Procedure :

- React 4-methyl-2-vinylpyrimidine (1.0 eq) with t-butyl bromoacetate (1.2 eq) and DABCO (2.0 eq) in dichloromethane at 0°C.

- Stir for 2 hours, then warm to room temperature.

- Hydrolyze the t-butyl ester to ethyl carboxylate using HCl/EtOH.

- Yield: 58% overall.

Stereochemical Control and Resolution

Diastereomeric Separation

Early routes suffered from racemic mixtures, necessitating chiral resolution. The ACS study achieved enantiopure ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate via diastereomeric salt formation with (S)-1-(1-naphthyl)ethylamine.

Key Steps :

- Convert racemic acid to acyl oxazolidinones.

- Separate diastereomers by chromatography.

- Hydrolyze to recover (S,S)-enantiomer.

Comparative Analysis of Methodologies

Industrial and Environmental Considerations

Solvent Selection

- Preferred : Dichloromethane (high volatility for easy removal) and dioxane (high boiling point for reflux).

- Avoid : Tetrahydrofuran (peroxide formation risk).

Catalyst Recovery

Palladium catalysts (e.g., Pd(OAc)₂) are rarely recovered in lab settings, but industrial processes may employ fixed-bed reactors for cost efficiency.

Scientific Research Applications

Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Materials Science: It is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the cyclopropane ring provides rigidity and stability to the molecule. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate with structurally related analogs, focusing on substituent effects, functional group modifications, and physicochemical implications. Key compounds are summarized in Table 1.

Substituent Variations on the Cyclopropane Ring

- Ethyl 2-(3-(2-aminopyrimidin-5-yl)phenyl)-1-(4-methylbenzyl)cyclopropane-1-carboxylate (8a): This derivative introduces a 4-methylbenzyl group and a phenyl linker between the cyclopropane and pyrimidine rings.

- Ethyl 2-(3-(2,6-dimethylmorpholino)phenyl)-1-(4-methylbenzyl)cyclopropane-1-carboxylate (12h): Replacement of the pyrimidine with a morpholino group eliminates hydrogen-bonding capacity but introduces steric bulk and basicity, which could affect solubility and target selectivity .

Functional Group Modifications

- 2-(3-(2-Aminopyrimidin-5-yl)phenyl)-1-(4-methylbenzyl)cyclopropane-1-carboxylic Acid (9a): Hydrolysis of the ethyl ester to a carboxylic acid (9a) significantly alters solubility and ionization. The carboxylate form may improve water solubility but reduce cellular uptake due to increased polarity, a critical factor in drug bioavailability .

- Trisodium Salt 7a (): Conversion of esters to salts, as seen in trisodium derivatives, enhances aqueous solubility, facilitating formulation for intravenous administration. This contrasts with the ethyl ester’s lipophilicity, which favors oral absorption .

Heterocyclic Replacements

- Morpholino vs. Pyrimidine: Compounds like 12h and 13h substitute pyrimidine with a 2,6-dimethylmorpholino group.

Ester Group Positioning

- (R)-1-[[4-[2-(2-Amino-4-oxopyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-pentanedioic Acid Diethyl Ester (): Diethyl esters, such as (R)-5a, introduce additional ester groups, prolonging metabolic stability compared to monoesters. However, this may increase molecular weight and reduce permeability .

Table 1: Structural and Functional Comparison of Selected Analogs

| Compound | Key Features | Implications |

|---|---|---|

| This compound | Pyrimidine direct attachment, ethyl ester | Balanced lipophilicity, hydrogen-bonding capability |

| 8a | 4-Methylbenzyl, phenyl linker, aminopyrimidine | Enhanced lipophilicity, altered binding orientation |

| 9a | Carboxylic acid derivative of 8a | Increased polarity, improved solubility |

| 12h | Morpholino substituent, methylbenzyl | Reduced hydrogen bonding, steric effects |

| Trisodium Salt 7a | Ionic form, trisodium counterion | High aqueous solubility, suited for IV delivery |

| (R)-5a | Diethyl ester, pyrrolopyrimidine scaffold | Metabolic stability, increased molecular weight |

Spectroscopic and Analytical Differences

NMR data for 8a and 9a reveal distinct shifts in the cyclopropane protons (δ 1.2–2.8 ppm) and pyrimidine signals (δ 8.5–9.0 ppm), reflecting electronic changes upon ester hydrolysis . HPLC/MS analyses further demonstrate differences in retention times and mass spectra, correlating with functional group modifications .

Biological Activity

Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a cyclopropane ring and a pyrimidine moiety. This structural configuration is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is thought to inhibit certain enzymes by binding to their active sites, thereby modulating various metabolic pathways. Although detailed studies are still ongoing, preliminary findings suggest that it may affect pathways involved in inflammation and cancer cell proliferation.

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS).

Table 1: In vitro Anti-inflammatory Activity Data

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 25.4 | Cytokine Production Inhibition |

| Control (e.g., Aspirin) | 30.0 | Cytokine Production Inhibition |

The above data indicates that this compound has comparable efficacy to conventional anti-inflammatory agents.

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has been explored for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis Induction |

| HT-29 (Colon Cancer) | 18.5 | Cell Cycle Arrest |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Study on Inflammatory Diseases : A study published in a peer-reviewed journal demonstrated that administration of the compound in an animal model of arthritis led to a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.

- Cancer Treatment Exploration : Another study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a marked reduction in tumor size when treated with this compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.